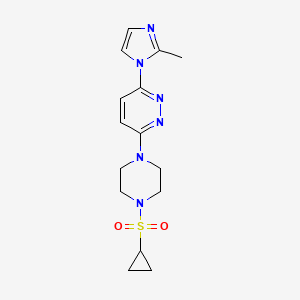

3-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Description

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at positions 3 and 5. The 3-position is modified with a 4-(cyclopropylsulfonyl)piperazine moiety, while the 6-position bears a 2-methylimidazole group. The cyclopropylsulfonyl substituent on the piperazine ring introduces steric bulk and electron-withdrawing characteristics, which may enhance metabolic stability and influence binding affinity to biological targets.

Properties

IUPAC Name |

3-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-12-16-6-7-21(12)15-5-4-14(17-18-15)19-8-10-20(11-9-19)24(22,23)13-2-3-13/h4-7,13H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFANFFDYVKJNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic roles.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 348.4 g/mol. The structure features a piperazine ring, a cyclopropylsulfonyl group, and an imidazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1396794-70-9 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This mechanism could be beneficial in treating conditions like anxiety and depression.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound across different cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Methodology : The MTS assay was employed to assess cell viability post-treatment with varying concentrations of the compound.

Results Summary :

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.2 | Doxorubicin | 12.5 |

| A549 | 18.4 | Cisplatin | 10.0 |

| HeLa | 22.0 | 5-Fluorouracil | 14.0 |

The compound exhibited significant cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, the compound has been tested for antimicrobial efficacy against various pathogens:

- Bacteria Tested : Staphylococcus aureus, Escherichia coli.

Results Summary :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.50 µg/mL |

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

-

Synthesis and Evaluation : A study synthesized several derivatives by modifying the piperazine moiety and evaluated their biological activities.

- Findings : Some derivatives showed improved potency against cancer cell lines compared to the parent compound.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the imidazole ring can significantly influence both cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Imidazole/Benzimidazole Moieties

The compound shares structural similarities with derivatives reviewed by Andleeb Amin (), such as 4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol (Fig. 95) and 2'-(4-ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole (Fig. 96). Key differences include:

- Piperazine Substituents: The target compound’s cyclopropylsulfonyl group contrasts with the methyl or ethoxy groups in ’s analogues.

- Core Heterocycles : The pyridazine core (six-membered, two adjacent nitrogen atoms) differs from benzimidazole (fused benzene-imidazole). Pyridazine’s electronic profile and reduced planarity could alter binding kinetics or selectivity compared to benzimidazole-based systems .

Functional Group Impact on Pharmacokinetics

- Cyclopropylsulfonyl vs. This trade-off may position the compound for peripheral rather than CNS targets .

- Imidazole vs. Benzimidazole : The 2-methylimidazole in the target compound is less planar and smaller than benzimidazole, possibly reducing intercalation with aromatic protein residues but improving metabolic stability due to decreased enzyme recognition .

Data Table: Comparative Analysis of Structural Features

Q & A

Q. What are the key synthetic routes for 3-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization or coupling reactions.

- Step 2 : Introduction of the piperazine moiety using nucleophilic substitution, often requiring bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Step 3 : Sulfonylation of the piperazine ring with cyclopropylsulfonyl chloride under controlled temperatures (0–25°C) to avoid side reactions .

- Step 4 : Installation of the 2-methylimidazole group via Pd-catalyzed cross-coupling or SNAr reactions . Optimization includes monitoring reaction progress via TLC and HPLC, with yields improved by inert atmospheres (N₂/Ar) and microwave-assisted synthesis for time efficiency .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Essential methods include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent orientation .

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography to resolve ambiguous stereochemistry, as demonstrated for analogous pyridazine derivatives .

- HPLC-PDA (photodiode array detection) to assess purity (>95% required for pharmacological assays) .

Q. Which biological activities are commonly associated with structurally related pyridazine derivatives?

Analogous compounds exhibit:

- Anti-viral activity : Inhibition of viral polymerases or proteases, as seen in triazolopyridazine derivatives .

- Anti-inflammatory effects : Modulation of COX-2 or TNF-α pathways .

- CNS activity : Interaction with serotonin/dopamine receptors due to piperazine and imidazole motifs . These activities suggest potential targets for further investigation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Methodological approaches include:

- Systematic substitution : Modifying the cyclopropylsulfonyl group (e.g., replacing cyclopropyl with fluorophenyl) to assess impact on target binding .

- Bioisosteric replacement : Swapping 2-methylimidazole with pyrazole or triazole to improve metabolic stability .

- Pharmacophore mapping : Using computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

- In vitro assays : Testing derivatives against panels of enzymes/receptors (e.g., kinase inhibitors, GPCRs) to refine selectivity .

Q. What strategies resolve contradictions in reported biological data for similar compounds?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Solubility issues : Use co-solvents (e.g., DMSO/PEG) to ensure compound solubility in biological buffers .

- Off-target effects : Employ CRISPR-engineered cell models or orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to receptors (e.g., 5-HT₆ for CNS applications). Focus on piperazine’s sulfonyl group as a key anchor point .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- QSAR models : Train datasets with descriptors like LogP, polar surface area, and H-bond donors to predict ADMET properties .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Key issues include:

- Low yields in coupling steps : Optimize Pd catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligand ratios .

- Purification complexity : Use flash chromatography (C18 silica) or preparative HPLC with trifluoroacetic acid as a modifier .

- Thermal instability : Conduct reactions under controlled temperatures (−20°C for sulfonylation) and avoid prolonged storage in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.